![molecular formula C20H28O2 B1243569 A-Norpregn-3(5)-ene-2,20-dione CAS No. 1232-76-4](/img/structure/B1243569.png)
A-Norpregn-3(5)-ene-2,20-dione
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Overview
Description
A-norpregn-3(5)-ene-2,20-dione is a 2-oxo steroid that is a derivative of pregnane obtained by the loss of a methylene group. It is a 2-oxo steroid and a 20-oxo steroid.
Scientific Research Applications
Synthesis and Chemical Properties
- A-Norpregn-3(5)-ene-2,20-dione and its derivatives are the focus of various synthetic processes. For example, 19,21-Dihydroxypregn-4-ene-3,20-dione was synthesized from 3β-acetoxypregn-5-en-20-one via a series of reactions, showcasing the chemical reactivity and synthesis pathways of such compounds (Kirk & Yeoh, 1983). Similarly, the improved synthesis of 16 alpha-Ethyl-21-hydroxy-19-norpregn-4-ene-3,20-dione, a ligand used in progesterone receptor assays, highlights the chemical modifications and applications in receptor studies (Bakos, Lǒkös, Vincze, & Volford, 1993).
Biochemical and Receptor Studies
- Studies involving this compound derivatives in biochemical assays are significant. For instance, the characterization of progesterone receptor in human mammary carcinoma using radioligands based on these compounds demonstrates their application in understanding hormone-receptor interactions (Pichon & Milgrom, 1977).
properties
CAS RN |
1232-76-4 |
---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(3aR,3bS,5aS,6S,8aS,8bS)-6-acetyl-3a,5a-dimethyl-3b,4,5,6,7,8,8a,8b,9,10-decahydro-3H-indeno[5,4-e]inden-2-one |
InChI |
InChI=1S/C20H28O2/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)11-20(13,3)18(15)8-9-19(16,17)2/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19+,20-/m0/s1 |
InChI Key |
CQNNLXQECGKHEH-APNJTCTJSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C[C@]34C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CC34C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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